(4-Pyridin-3-yloxyphenyl)hydrazine
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Overview
Description
(4-Pyridin-3-yloxyphenyl)hydrazine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a pyridin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-3-yloxyphenyl)hydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive hydrazine group.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-3-yloxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Pyridin-3-yloxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-Pyridin-3-yloxyphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridin-3-yloxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinopyridine: Similar structure but lacks the phenyl ring.
Phenylhydrazine: Similar structure but lacks the pyridin-3-yloxy group.
4-Pyridinylhydrazine: Similar structure but lacks the phenyl ring.
Uniqueness
(4-Pyridin-3-yloxyphenyl)hydrazine is unique due to the presence of both the phenyl and pyridin-3-yloxy groups, which can confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
(4-pyridin-3-yloxyphenyl)hydrazine |
InChI |
InChI=1S/C11H11N3O/c12-14-9-3-5-10(6-4-9)15-11-2-1-7-13-8-11/h1-8,14H,12H2 |
InChI Key |
BFBTUAUPJJBROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NN |
Origin of Product |
United States |
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